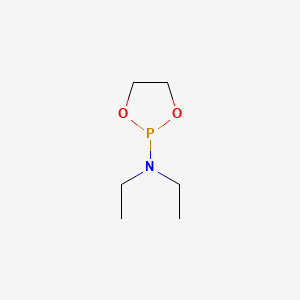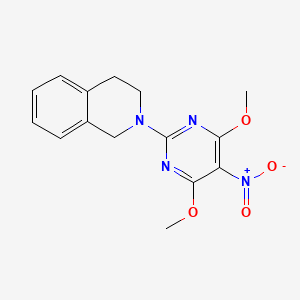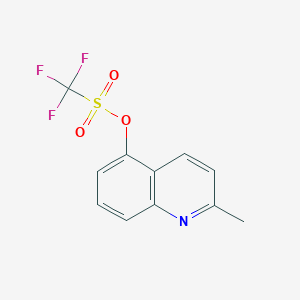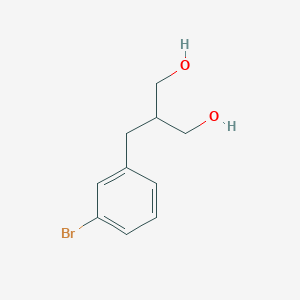
Ethyl 1-(hydroxymethyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Hydroxymethyl)-3-(trifluoromethyl)-4-ethoxycarbonyl-1H-pyrazole is a compound that features a trifluoromethyl group, which is known for its significant impact on the chemical and physical properties of molecules. The trifluoromethyl group is often incorporated into pharmaceuticals, agrochemicals, and materials due to its ability to enhance metabolic stability, lipophilicity, and bioavailability .
Preparation Methods
This process can be achieved using various reagents and catalysts, such as iridium/f-amphol and iridium/f-ampha catalysis systems, which provide a highly efficient method for the synthesis of chiral secondary 2,2,2-trifluoroethanols . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-(Hydroxymethyl)-3-(trifluoromethyl)-4-ethoxycarbonyl-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The trifluoromethyl group can participate in substitution reactions, often involving nucleophiles. Common reagents used in these reactions include sodium dithionite, zinc-sulphur dioxide, and oximes. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(Hydroxymethyl)-3-(trifluoromethyl)-4-ethoxycarbonyl-1H-pyrazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential biological activities due to the presence of the trifluoromethyl group.
Medicine: Explored for its potential use in drug development, particularly in enhancing the pharmacokinetic properties of therapeutic agents.
Industry: Utilized in the development of advanced materials with improved stability and performance.
Mechanism of Action
The mechanism of action of 1-(Hydroxymethyl)-3-(trifluoromethyl)-4-ethoxycarbonyl-1H-pyrazole involves the interaction of its functional groups with molecular targets. The trifluoromethyl group can enhance binding affinity to biological targets, while the hydroxymethyl and ethoxycarbonyl groups can modulate the compound’s reactivity and solubility. These interactions can influence various molecular pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
1-(Hydroxymethyl)-3-(trifluoromethyl)-4-ethoxycarbonyl-1H-pyrazole can be compared to other trifluoromethyl-containing compounds, such as trifluoromethyl ketones and trifluoromethylalkenes. These compounds share similar properties, such as high metabolic stability and lipophilicity, but differ in their specific functional groups and reactivity. The unique combination of hydroxymethyl and ethoxycarbonyl groups in 1-(Hydroxymethyl)-3-(trifluoromethyl)-4-ethoxycarbonyl-1H-pyrazole distinguishes it from other trifluoromethyl compounds, providing distinct chemical and biological properties .
Properties
Molecular Formula |
C8H9F3N2O3 |
|---|---|
Molecular Weight |
238.16 g/mol |
IUPAC Name |
ethyl 1-(hydroxymethyl)-3-(trifluoromethyl)pyrazole-4-carboxylate |
InChI |
InChI=1S/C8H9F3N2O3/c1-2-16-7(15)5-3-13(4-14)12-6(5)8(9,10)11/h3,14H,2,4H2,1H3 |
InChI Key |
AGRNJNXPEHSAKV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN(N=C1C(F)(F)F)CO |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[2-(Piperazin-1-yl)-1,3-thiazol-4-yl]benzoic acid](/img/structure/B8592819.png)






![1,3-dihydro-3-[4-(trifluoromethyl)phenyl]-2H-imidazol-2-one](/img/structure/B8592880.png)

![Rac-2-[1-(3-bromo-phenyl)-ethyl]-4,5-dihydro-1h-imidazole](/img/structure/B8592898.png)

